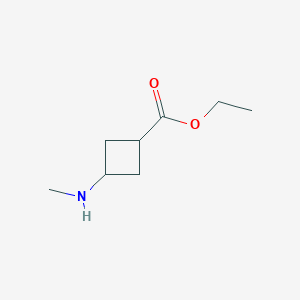

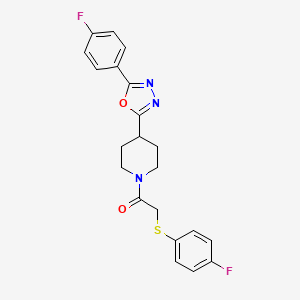

![molecular formula C28H31N3O5 B2876484 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide CAS No. 850931-50-9](/img/structure/B2876484.png)

3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide” is a complex organic molecule. It contains several functional groups, including an imidazo[1,2-a]pyridine ring, a benzamide group, and multiple ether groups (indicated by the “ethoxy” and “methoxy” parts of the name). These functional groups could potentially give the compound a variety of interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of multiple rings and functional groups. The imidazo[1,2-a]pyridine ring and the benzamide group are both planar structures, which could potentially allow for pi-stacking interactions. The ether groups could provide additional sites for hydrogen bonding .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The benzamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The ether groups could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of multiple ether groups could make the compound relatively polar, which could affect its solubility in different solvents. The planar structures of the imidazo[1,2-a]pyridine ring and the benzamide group could potentially allow for pi-stacking interactions, which could affect the compound’s melting point and boiling point .Applications De Recherche Scientifique

Synthesis and Biological Activity

Research on compounds structurally related to 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide has led to the development of various heterocyclic compounds with potential therapeutic applications. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, showing anti-inflammatory and analgesic properties. These compounds have been evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, with some showing high inhibitory activity on COX-2 selectivity and comparable analgesic activity to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Antiviral and Antimicrobial Applications

Compounds with structural similarities to this compound have been explored for their antiviral and antimicrobial properties. Benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against the avian influenza virus, highlighting their potential as antiviral agents (Hebishy et al., 2020). Additionally, dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives have been synthesized and screened for antimicrobial activity, indicating broad-spectrum activity against bacterial and fungal strains (Padalkar et al., 2014).

Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position, related to the structure of interest, have been synthesized as potential antiulcer agents. These compounds were designed for their antisecretory and cytoprotective properties, although none displayed significant antisecretory activity in animal models. However, some demonstrated good cytoprotective properties, which could be valuable in the development of new treatments for ulcerative conditions (Starrett et al., 1989).

Corrosion Inhibition

Benzimidazole derivatives have been investigated for their performance as corrosion inhibitors for mild steel in acidic solutions. These studies are essential for developing new materials and coatings that can protect industrial equipment from corrosive environments. The synthesized compounds showed promising results, indicating that similar structures could be effective in corrosion inhibition applications (Yadav et al., 2013).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of this compound are likely to be proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets by fitting into their active sites, leading to the inhibition of their activities . For instance, it can inhibit tubulin polymerization, which is essential for cell division . The alteration of the trimethoxyphenyl (TMP) moiety, a critical part of the compound, can decrease its biological activity .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its interaction with various targets. For example, it can disrupt the microtubule dynamics by inhibiting tubulin, leading to cell cycle arrest and apoptosis . It can also inhibit the function of Hsp90, affecting the stability and function of many proteins involved in cell growth and survival .

Pharmacokinetics

Similar compounds with a tmp group have been used in therapeutically interesting drugs, suggesting that this compound may also have favorable adme properties .

Result of Action

The compound’s action results in the inhibition of cell growth and induction of cell death, showing notable anti-cancer effects . It also exhibits anti-fungal, anti-bacterial, and antiviral activities . Furthermore, it has demonstrated significant efficacy against various parasites, indicating its potential as an anti-parasitic agent .

Propriétés

IUPAC Name |

3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O5/c1-6-34-22-16-20(17-23(35-7-2)26(22)36-8-3)28(32)30-27-25(19-9-11-21(33-5)12-10-19)29-24-15-18(4)13-14-31(24)27/h9-17H,6-8H2,1-5H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAWZVOTZHZHKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2876402.png)

![1-(furan-2-ylmethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2876405.png)

![N-(4-bromophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2876406.png)

![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B2876407.png)

![2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid](/img/structure/B2876411.png)

![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine](/img/structure/B2876413.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2876418.png)

![3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2876419.png)